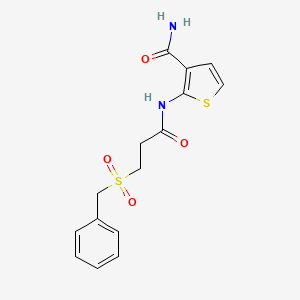

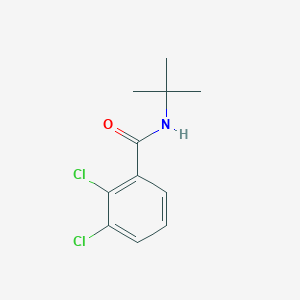

4-cyclopropyl-1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of triazole derivatives has been a subject of interest due to their potential applications. In the context of 4-cyclopropyl-1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole, although not directly synthesized in the provided papers, related compounds have been synthesized using various methods. For instance, the synthesis of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole was achieved by reacting ethyl N'-acetylacetohydrazonate with 2-(4-methoxyphenyl)ethanamine, indicating the use of hydrazonate and amine precursors for triazole formation . Additionally, the "click chemistry" approach, which involves the reaction of organic azides with terminal alkynes, was described as an efficient route for synthesizing ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate, suggesting that similar methodologies could potentially be applied to synthesize the compound of interest .

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can exhibit different patterns of π-electron delocalization. For example, in the case of 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole, the triazole ring was found to be orthogonal to the cyclopropyl ring, with significant delocalization of π-electron density . This structural feature is crucial as it can influence the chemical reactivity and physical properties of the compound.

Chemical Reactions Analysis

The reactivity of triazole derivatives can vary depending on the substitution pattern on the triazole ring. The presence of electron-donating or electron-withdrawing groups can significantly affect the chemical behavior of these compounds. Although the specific chemical reactions of 4-cyclopropyl-1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole are not detailed in the provided papers, the studies on related compounds suggest that triazoles can participate in hydrogen bonding and other non-covalent interactions, which can lead to the formation of supramolecular structures in the solid state .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are closely related to their molecular structure. The experimental and theoretical studies on 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole revealed that the optimized geometry can well reproduce the crystal structure, and the theoretical vibrational frequencies showed good agreement with experimental values . Additionally, the nonlinear optical properties of the compound were predicted to be greater than those of urea, indicating potential applications in optical materials . The crystal and molecular structures of two triazole derivatives were also determined, providing insights into the solid-state behavior of these compounds .

科学的研究の応用

Synthesis and Structural Analysis

- A study focused on synthesizing and analyzing the crystal structure of compounds similar to 4-cyclopropyl-1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole, highlighting the importance of these structures in understanding molecular interactions and properties (Xu Liang, 2009). The research provides insights into the molecular geometry and potential applications in material science and molecular engineering.

Antimicrobial and Antifungal Activities

- Triazole derivatives have been synthesized and tested for their antimicrobial and antifungal activities. These compounds show potential in treating infections and are valuable in developing new antimicrobial agents (H. Bektaş et al., 2007).

Corrosion Inhibition

- Research has demonstrated that triazole derivatives can serve as effective inhibitors for mild steel corrosion in acid media. This application is crucial for industrial processes, where corrosion resistance is vital for maintaining the integrity and longevity of metal structures (Wei-hua Li et al., 2007).

Molecular Interactions

- A detailed study on the adsorption behavior and molecular interactions of new triazole derivatives offers insights into how these compounds interact with surfaces at the molecular level. This knowledge is essential for applications ranging from material science to pharmacology (R. Shukla et al., 2014).

Fluorescence and Sensing Applications

- The development of fluorescent probes based on triazole derivatives for sensing applications highlights their potential in analytical chemistry and biological imaging. These probes can detect changes in pH and the presence of metal cations, providing valuable tools for research and diagnostics (K. Tanaka et al., 2001).

特性

IUPAC Name |

4-cyclopropyl-1-(3-fluoro-4-methoxyphenyl)triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3O/c1-17-12-5-4-9(6-10(12)13)16-7-11(14-15-16)8-2-3-8/h4-8H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZANJMFDSELDTRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C=C(N=N2)C3CC3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-cyclopropyl-1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2,4-Dimethyl-5-(trifluoromethyl)pyrazol-3-yl]-3-ethenylsulfonylpropanamide](/img/structure/B2551184.png)

![1-Acetyl-3-{3-[(ethylsulfonyl)amino]phenyl}-5-(2-methoxyphenyl)-2-pyrazoline](/img/structure/B2551185.png)

![(2E)-2-cyano-3-(4-fluorophenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2551188.png)

![Imino-methyl-oxo-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)-lambda6-sulfane;dihydrochloride](/img/structure/B2551195.png)

![6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2551197.png)

![Butyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate](/img/structure/B2551201.png)

![2-Butyl-6-[(4-methoxyphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2551205.png)

![2-ethyl-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butanamide](/img/structure/B2551206.png)